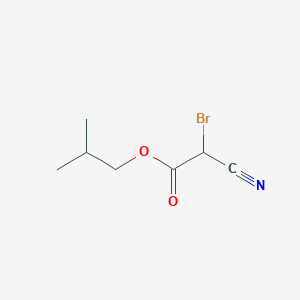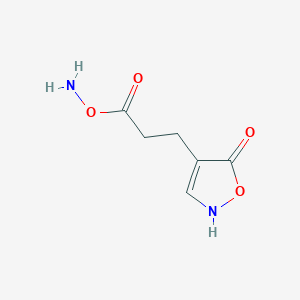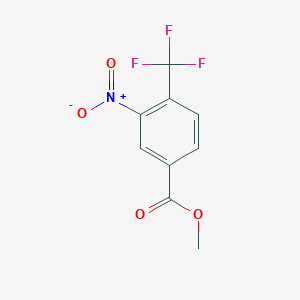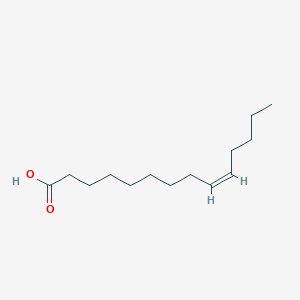
17-Hidroxiheptadecanoato de metilo
Descripción general
Descripción
Methyl 17-Hydroxyheptadecanoate, also known as Methyl 17-hydroxyheptadecanoate, is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C18H36O3 and a molecular weight of 300.48 .
Synthesis Analysis
While specific synthesis methods for Methyl 17-Hydroxyheptadecanoate were not found, general methods for the preparation of ester derivatives of fatty acids involve acid-catalyzed esterification and transesterification . These methods use various catalysts such as methanolic hydrogen chloride, methanolic sulfuric acid, boron trifluoride-methanol, and other acidic catalysts .Molecular Structure Analysis
The molecular structure of Methyl 17-Hydroxyheptadecanoate can be represented by the following SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCO . The InChI representation is: InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 .Physical And Chemical Properties Analysis
Methyl 17-Hydroxyheptadecanoate is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Aplicaciones generales
El 17-Hidroxiheptadecanoato de metilo es un producto de la categoría de ésteres metílicos de ácidos grasos (FAME) con hidroxilo (OH) . Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas .
Aplicaciones en medicina
Si bien las aplicaciones específicas del this compound en medicina no se mencionan directamente en los resultados de la búsqueda, vale la pena señalar que los compuestos heterocíclicos tienen aplicaciones potenciales como agentes anticancerígenos, antiinflamatorios, antifúngicos, antibacterianos, anti-Alzheimer, antivirales, antidiabéticos, etc. . Como el this compound es un tipo de compuesto heterocíclico, puede tener aplicaciones potenciales similares en medicina.
Aplicaciones en bioquímica
El this compound es un éster metílico de ácido graso hidroxilado y sustrato para la lipasa lactonizante de Pseudomonas nov. sp. 109, una lipasa que cataliza la síntesis de lactonas macrocíclicas . Esto sugiere que podría utilizarse en investigación bioquímica relacionada con la actividad enzimática y el metabolismo de los lípidos.
Aplicaciones en farmacología
En el campo de la farmacología, los compuestos heterocíclicos han atraído un interés sustancial dentro de la comunidad farmacéutica . Dado que el this compound es un tipo de compuesto heterocíclico, podría utilizarse potencialmente en investigación farmacológica y desarrollo de fármacos.
Aplicaciones en biología sintética
El this compound se utiliza para facilitar la investigación y el desarrollo de la biología sintética . La biología sintética implica el diseño y la construcción de nuevas partes, dispositivos y sistemas biológicos, así como el rediseño de sistemas biológicos naturales existentes para fines útiles .
Aplicaciones en ingeniería química
En el campo de la ingeniería química, los polihidroxi-alcanoatos (PHA) son poliésteres sintetizados por microorganismos o mediante síntesis química pura con propiedades químicas y físicas inherentes tan útiles como los polímeros de un solo uso y no biodegradables que muestran un menor impacto ambiental en comparación con los polímeros convencionales . Como el this compound es un tipo de PHA, podría utilizarse potencialmente en investigación y desarrollo de ingeniería química.
Aplicaciones en ciencia ambiental
Si bien las aplicaciones específicas del this compound en la ciencia ambiental no se mencionan directamente en los resultados de la búsqueda, vale la pena señalar que la biología sintética, que utiliza compuestos como el this compound, puede contribuir a la sostenibilidad ambiental
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester . It is a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 , a lipase that catalyzes the synthesis of macrocyclic lactones . Therefore, the primary target of Methyl 17-Hydroxyheptadecanoate is the lactonizing lipase enzyme.
Mode of Action
The compound interacts with its target, the lactonizing lipase, by serving as a substrate for the enzyme . The enzyme then catalyzes the synthesis of macrocyclic lactones using Methyl 17-Hydroxyheptadecanoate . This interaction results in the production of macrocyclic lactones, a class of compounds known for their diverse biological activities.
Biochemical Pathways
Given its role as a substrate for lactonizing lipase, it is likely involved in the lipid metabolism pathway, specifically in the synthesis of macrocyclic lactones . Macrocyclic lactones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities.
Result of Action
The primary result of Methyl 17-Hydroxyheptadecanoate’s action is the production of macrocyclic lactones . These compounds have various biological activities, including antimicrobial, antifungal, and anticancer effects.
Action Environment
The action, efficacy, and stability of Methyl 17-Hydroxyheptadecanoate can be influenced by various environmental factors. For instance, the activity of the lactonizing lipase, the enzyme that uses Methyl 17-Hydroxyheptadecanoate as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .
Propiedades
IUPAC Name |
methyl 17-hydroxyheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531632 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94036-00-7 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)



